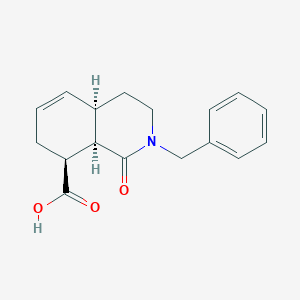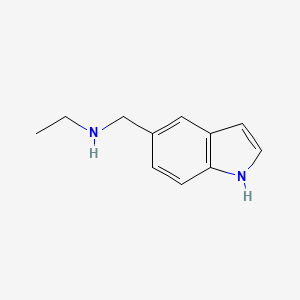![molecular formula C15H16O4 B2547713 5-[(4-丙基苯氧基)甲基]呋喃-2-羧酸 CAS No. 330826-84-1](/img/structure/B2547713.png)
5-[(4-丙基苯氧基)甲基]呋喃-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol . This compound is characterized by a furan ring substituted with a carboxylic acid group and a propylphenoxy methyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
生化分析
Biochemical Properties
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid interacts with transport proteins such as albumin, which facilitates its distribution within the body .
Cellular Effects
The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can alter gene expression and cellular metabolism . Furthermore, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and impacting cell viability .
Molecular Mechanism
At the molecular level, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction is primarily driven by hydrophobic interactions and hydrogen bonding . Additionally, the compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained inhibition of cytochrome P450 enzymes and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, with significant biochemical changes occurring at specific dosage levels .
Metabolic Pathways
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and involves multiple enzymatic steps, highlighting its potential impact on biochemical processes .
Transport and Distribution
The transport and distribution of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. Albumin, a major plasma protein, plays a crucial role in the compound’s distribution by binding to it and transporting it to various tissues . Additionally, the compound can interact with membrane transporters, influencing its cellular uptake and localization . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum, where it inhibits cytochrome P450 enzymes . The compound’s localization is critical for its biochemical activity and overall cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 4-propylphenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
相似化合物的比较
Similar Compounds
- 5-[(4-Isopropylphenoxy)methyl]furan-2-carboxylic acid
- 5-[(4-Butylphenoxy)methyl]furan-2-carboxylic acid
- 5-[(4-Methylphenoxy)methyl]furan-2-carboxylic acid
Uniqueness
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGVXIPLFPJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2547630.png)
![3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2547632.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2547637.png)
![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)



![N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2547648.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)

